Dinitromethane: A Comprehensive Technical Guide for Researchers
Dinitromethane: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and handling of dinitromethane. The information is curated to support researchers in the fields of organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key synthesis methods are provided.
Properties of Dinitromethane
Dinitromethane (CH₂N₂O₄) is a nitro compound with two nitro groups attached to a central carbon atom.[1] Purified dinitromethane is a colorless liquid with a faint, pleasant odor.[2] It exhibits relative stability at room temperature and can be stored for extended periods at 0 °C.[2] However, free dinitromethane is known to be an unstable pale-yellow oil that can decompose vigorously at ambient temperatures.[3] Its alkali metal salts, in contrast, are quite stable.[3]
Physical and Chemical Properties
The key physical and chemical properties of dinitromethane are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₂N₂O₄ | [4] |
| Molecular Weight | 106.037 g/mol | [4] |
| Appearance | Colorless to yellowish liquid | [2][3] |
| Density | ~1.35 g/cm³ | [1] |
| Melting Point | -3 °C | [1] |
| Boiling Point | 39-40 °C (at 2 mmHg) | [4] |
| Solubility | Soluble in water, ethanol, and acetone | [1] |
| pKa | 3.57 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of dinitromethane.
| Spectroscopy | Data | Reference |
| ¹H NMR | δ 5.97 ppm (J(C-13,A): 169.4Hz) | [5] |
| ¹³C NMR | Spectrum available | [6] |
| Infrared (IR) | Characteristic absorptions for C-H and N-O bonds | [7][8][9] |
Synthesis of Dinitromethane
Several methods for the synthesis of dinitromethane have been reported. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The synthesis generally proceeds via the formation of a salt, such as potassium dinitromethanide, which is then acidified to yield the free dinitromethane.[4]
Synthesis from Methyl Malonate
A practical and economical route to dinitromethane involves the nitration of methyl malonate followed by saponification of the resulting methyl dinitroacetate to form the alkali metal salt of dinitromethane.[2]
Caption: Synthesis of Dinitromethane from Methyl Malonate.
Step 1: Nitration of Methyl Malonate
-
To a stirred and cooled solution of 80 g of 20% red fuming nitric acid in 60 ml of methylene (B1212753) chloride at -5 °C, add 25 g of methyl malonate.
-
Maintain the reaction mixture at 5°-7° C. for 3 hours.
-
After the reaction is complete, pour the mixture into 150 ml of ice-water.
-
Separate the organic layer and wash it with water, followed by a wash with a dilute sodium bicarbonate solution, and a final wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to obtain methyl dinitroacetate.
Step 2: Saponification to Potassium Dinitromethanide
-
To a stirred solution of 1.5 g of potassium hydroxide (B78521) in 15 ml of water, add 4.05 g (0.02 mol) of methyl potassium dinitroacetate.
-
Heat the mixture at 65°-70° C for a few minutes. The deep orange-red solution will become turbid and a yellow solid will begin to precipitate.
-
Cool the mixture to 0°-5° C.
-
Collect the yellow crystalline solid by filtration and wash it with two 5-ml portions of ice-water.
-
The air-dried solid yields potassium dinitromethanide (2.6 g, 90% yield), which explodes at its melting point of 220° C.
Step 3: Liberation of Dinitromethane
-
The free dinitromethane can be liberated from its potassium salt by the careful addition of a strong acid, such as hydrogen fluoride, in an ethereal solution at low temperatures (0–5 °C).[4]
Synthesis from Barbituric Acid
Another synthetic route involves the nitration of barbituric acid to form 5,5-dinitrobarbituric acid, which is then hydrolyzed to yield the salt of dinitromethane.[3][10]
Caption: Synthesis of Dinitromethane Salt from Barbituric Acid.
-
Nitration: Barbituric acid is nitrated, for instance at 40°C, to yield 5,5-dinitrobarbituric acid.
-
Hydrolysis: The 5,5-dinitrobarbituric acid readily undergoes hydrolysis to form dinitroacetylurea.
-
Basic Hydrolysis: Dinitroacetylurea can be further hydrolyzed in a basic medium to produce the potassium salt of dinitromethane.
Purification
Purification of dinitromethane is essential to remove impurities. Distillation is a common method. For instance, crude nitromethane (B149229) can be purified by adding water and an alkane (like hexane) and heating the mixture to distill off a purified azeotropic mixture.[11] The distillate separates into three layers, with the bottom layer containing the purified nitromethane.[11] Further distillation can remove the remaining water and alkane.[11]
Safety and Handling
Dinitromethane is a high-energy material and should be handled with extreme caution.[1] It is sensitive to shock and friction and can form explosive mixtures.[1] The transportation of dinitromethane is forbidden by the U.S. Department of Transportation.[4] Appropriate personal protective equipment, including safety goggles, gloves, and flame-resistant clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and all sources of ignition should be eliminated.
Applications
Dinitromethane and its salts are important intermediates in the synthesis of various high-energy materials. They are used as precursors for gem-dinitro compounds, polynitro explosives, and propellants.[2]
Chemical Reactions
Dinitromethane undergoes reactions typical of nitro compounds.[1]
-
Reduction: It can be reduced to amines or other derivatives using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[1]
-
Nucleophilic Substitution: The nitro groups can be replaced by other functional groups under appropriate conditions.[1]
-
Thermal Decomposition: Upon heating, dinitromethane decomposes exothermically, releasing gases such as nitrogen oxides and carbon dioxide.[1]
Caption: Key Reactions of Dinitromethane.
References
- 1. Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide - ProQuest [proquest.com]
- 2. US4233249A - Method for the preparation of alkali metal salts of dinitromethane - Google Patents [patents.google.com]
- 3. Synthesis and reaction of 5,5-dinitrobarbituric acid [diva-portal.org]
- 4. Dinitromethane - Wikipedia [en.wikipedia.org]
- 5. dinitromethane(625-76-3) 1H NMR spectrum [chemicalbook.com]
- 6. Dinitromethane | CH2N2O4 | CID 61172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. US3211630A - Process for purification of nitromethane - Google Patents [patents.google.com]
